2,6-Dibenzyloxybenzonitrile 2,6-Dibenzyloxybenzonitrile
Brand Name: Vulcanchem
CAS No.: 94088-47-8
VCID: VC3789333
InChI: InChI=1S/C21H17NO2/c22-14-19-20(23-15-17-8-3-1-4-9-17)12-7-13-21(19)24-16-18-10-5-2-6-11-18/h1-13H,15-16H2
SMILES: C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C#N
Molecular Formula: C21H17NO2
Molecular Weight: 315.4 g/mol

2,6-Dibenzyloxybenzonitrile

CAS No.: 94088-47-8

Cat. No.: VC3789333

Molecular Formula: C21H17NO2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibenzyloxybenzonitrile - 94088-47-8

Specification

CAS No. 94088-47-8
Molecular Formula C21H17NO2
Molecular Weight 315.4 g/mol
IUPAC Name 2,6-bis(phenylmethoxy)benzonitrile
Standard InChI InChI=1S/C21H17NO2/c22-14-19-20(23-15-17-8-3-1-4-9-17)12-7-13-21(19)24-16-18-10-5-2-6-11-18/h1-13H,15-16H2
Standard InChI Key VMVKBYOKFOFDOD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C#N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2,6-Dibenzyloxybenzonitrile (CAS: 94088-47-8) is systematically named 2,6-bis(phenylmethoxy)benzonitrile, reflecting its two benzyloxy (–OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) substituents on the benzonitrile ring. Its IUPAC name, 2,6-bis(benzyloxy)benzonitrile, is validated by computed descriptors in PubChem . The compound’s structure is confirmed via spectroscopic methods, including SMILES notation (C1=CC(=C(C(=C1)OCCOC2=CC=CC=C2)OCCOC3=CC=CC=C3)C#N) and InChIKey (IEQIEHQVSNLTNH-UHFFFAOYSA-N) .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight315.37 g/mol
Density1.19 ± 0.1 g/cm³ (predicted)
Melting Point122–124°C
Boiling Point514.4 ± 40.0°C (predicted)
SolubilityLow in water; soluble in organic solvents

The compound’s low water solubility and high thermal stability make it suitable for reactions in nonpolar media .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,6-dibenzyloxybenzonitrile typically proceeds via O-benzylation of 2,6-dihydroxybenzonitrile. A representative method involves:

  • Benzylation: Reacting 2,6-dihydroxybenzonitrile with benzyl bromide (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>Br) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) in dimethylformamide (DMF) at 80–100°C.

  • Purification: Recrystallization from toluene or ethanol to achieve >99% purity .

Reaction Equation:
2,6-(OH)2C6H3CN+2C6H5CH2BrBase2,6-(OCH2C6H5)2C6H3CN+2HBr\text{2,6-(OH)}_2\text{C}_6\text{H}_3\text{CN} + 2 \text{C}_6\text{H}_5\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{2,6-(OCH}_2\text{C}_6\text{H}_5\text{)}_2\text{C}_6\text{H}_3\text{CN} + 2 \text{HBr}

Industrial-Scale Production

Industrial protocols optimize yield by employing continuous flow reactors and catalytic systems. For example, a patent describing the synthesis of analogous dichlorobenzonitriles highlights the use of phosphorus pentachloride and zinc chloride under controlled chlorination and hydrolysis conditions . Adapting this approach, substituting chlorine with benzyloxy groups could streamline large-scale production .

Reactivity and Functionalization

Chemical Transformations

The compound’s nitrile and benzyloxy groups enable diverse reactions:

  • Nitrile Reduction: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the nitrile to a primary amine.

  • Benzyloxy Deprotection: Acidic or hydrogenolytic cleavage (e.g., H<sub>2</sub>/Pd-C in acetic acid) removes benzyl groups, regenerating phenolic –OH groups.

  • Electrophilic Substitution: The electron-rich aromatic ring undergoes nitration or sulfonation at the para position relative to the nitrile.

Stability and Decomposition

Under standard conditions, 2,6-dibenzyloxybenzonitrile is stable but decomposes at temperatures >250°C, releasing hydrogen chloride, carbon monoxide, and nitrogen oxides . Incompatibility with strong oxidizers (e.g., HNO<sub>3</sub>) necessitates careful storage .

Applications in Scientific Research

Materials Science

In polymer chemistry, the nitrile group participates in cycloaddition reactions to form thermally stable polymers. Its benzyloxy groups enhance solubility during processing, enabling applications in coatings and adhesives .

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